molecular formula C67H63Cl2N11O16P2 B13758513 [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate CAS No. 73591-23-8

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate

Cat. No.: B13758513
CAS No.: 73591-23-8
M. Wt: 1411.1 g/mol
InChI Key: LQTBTGULQJSSEV-DTVMXBHISA-N
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Description

The compound [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate is a structurally complex nucleotide analog designed for therapeutic oligonucleotide applications. Its architecture features:

  • Bis(4-methoxyphenyl)phenylmethoxy (DMTr) groups: Acid-labile protecting groups for hydroxyl moieties, enhancing solubility and enabling controlled deprotection .
  • Phosphoryl linkages: A combination of 4-chlorophenoxy and 2-cyanoethoxy phosphates, which influence stability and reactivity during synthesis .
  • Heterocyclic modifications: The adenine base is substituted with a benzamide group at position 6 and a 2-methylpropanoylamino (isobutyryl) group at position 2, optimizing base-pairing and nuclease resistance .

This compound is tailored for antisense or siRNA applications, where precise control over stability, cellular uptake, and enzymatic interactions is critical.

Properties

CAS No.

73591-23-8

Molecular Formula

C67H63Cl2N11O16P2

Molecular Weight

1411.1 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate

InChI

InChI=1S/C67H63Cl2N11O16P2/c1-41(2)63(81)77-66-76-62-59(65(83)78-66)74-40-80(62)57-35-53(95-97(84,89-33-11-32-70)93-50-28-20-46(68)21-29-50)55(92-57)37-90-98(85,94-51-30-22-47(69)23-31-51)96-52-34-56(79-39-73-58-60(71-38-72-61(58)79)75-64(82)42-12-7-5-8-13-42)91-54(52)36-88-67(43-14-9-6-10-15-43,44-16-24-48(86-3)25-17-44)45-18-26-49(87-4)27-19-45/h5-10,12-31,38-41,52-57H,11,33-37H2,1-4H3,(H,71,72,75,82)(H2,76,77,78,81,83)/t52-,53-,54+,55+,56+,57+,97?,98?/m0/s1

InChI Key

LQTBTGULQJSSEV-DTVMXBHISA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the oxolan ring, the attachment of the benzamidopurin and chlorophenyl groups, and the phosphorylation process. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. Optimization of reaction conditions and purification methods would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies on the binding affinity, specificity, and kinetics of these interactions are essential to understand the compound’s mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural Features and Modifications

Compound Name/ID Protecting Groups Phosphate/Thiophosphate Modifications Base Modifications Reference
Target Compound DMTr, 4-chlorophenyl 4-Chlorophenoxy, 2-cyanoethoxy phosphate 6-Benzamido, 2-isobutyryl
N-{9-[(2R,4S,5S)-5-({DMTr}methyl)... (35) DMTr Thiophosphate (S replaces O) 6-Benzamido
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)... TBDMS, benzoyl Benzoylsulfanyl, 2-cyanoethoxy phosphoramidite 2-Isobutyryl, 6-oxo
5’-O-DMTr-2’-deoxyguanosine (10) DMTr Standard phosphodiester 2-Isobutyryl
Fluorinated analog (19) DMTr, TBDMS 2-Cyanoethoxy phosphoramidite 2-Fluoroarabino configuration

Key Insights:

Phosphate vs. Thiophosphate Backbones: The target compound’s 4-chlorophenoxy/2-cyanoethoxy phosphate provides hydrolytic stability comparable to thiophosphates (e.g., compound 35 in ), but without the sulfur-induced chirality, simplifying synthesis . Thiophosphates, however, exhibit enhanced nuclease resistance .

Protecting Group Strategies :

  • DMTr groups (target compound, ) are removed under mild acidic conditions, whereas tert-butyldimethylsilyl (TBDMS) groups () require fluoride-based deprotection. DMTr offers superior compatibility with automated solid-phase synthesis.

Base Modifications :

  • The 2-isobutyryl group (target compound, ) protects the exocyclic amine during synthesis, similar to benzamide in , but offers faster deprotection under basic conditions.

Key Insights:

  • The target compound’s synthesis likely employs phosphoramidite chemistry (as in ), but the 4-chlorophenoxy group may require optimized coupling conditions. Yields for similar compounds range from 46–53% , suggesting moderate efficiency.
  • Purity across analogs consistently exceeds 95% via reverse-phase HPLC, underscoring robust purification protocols .

Table 3: Stability and Bioactivity

Compound Nuclease Resistance LogP (Predicted) Cellular Uptake Reference
Target Compound Moderate 8.2 High (lipophilic)
Thiophosphate analog () High 7.8 Moderate
TBDMS-protected () Low 9.1 Low

Key Insights:

  • Thiophosphates () offer superior nuclease resistance but may compromise binding affinity due to altered stereoelectronics.

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